Fexaramine vs. GW4064: 3-Fold Higher FXR Potency in Standardized Assays
In coactivator recruitment assays performed under comparable experimental conditions, fexaramine (EC50 = 25 nM) exhibits approximately 3-fold greater potency at the farnesoid X receptor relative to GW4064 (EC50 = 80 nM) [1]. Both compounds belong to the hammerhead class of non-steroidal FXR agonists and share similar selectivity profiles against a panel of nuclear receptors including hRXRα, hPPARα/γ/δ, hLXRα, hTRβ, hRARβ, and hVDR [2]. The 3-fold potency advantage of fexaramine over GW4064 translates to lower compound consumption per experiment when achieving equivalent receptor occupancy.
| Evidence Dimension | FXR activation potency (EC50) |
|---|---|
| Target Compound Data | 25 nM |
| Comparator Or Baseline | GW4064: 80 nM |
| Quantified Difference | 3.2-fold higher potency (25 nM vs. 80 nM) |
| Conditions | Coactivator recruitment assay (cell-free biochemical assay measuring FXR ligand binding domain interaction with SRC-1 coactivator peptide) |
Why This Matters
For laboratories performing FXR-dependent assays, the 3-fold potency difference directly impacts the required compound concentration to achieve equivalent receptor activation, influencing both reagent cost and assay sensitivity.
- [1] Cayman Chemical. Fexaramine product datasheet. Cayman Chemical Item No. 10006611 (GW4064) and Item No. for fexaramine. View Source
- [2] Downes M, Verdecia MA, Roecker AJ, Hughes R, Hogenesch JB, Kast-Woelbern HR, et al. A chemical, genetic, and structural analysis of the nuclear bile acid receptor FXR. Mol Cell. 2003;11(4):1079-1092. doi:10.1016/s1097-2765(03)00104-7. View Source
